molecular formula C11H11N3O B13073469 1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one

1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one

Cat. No.: B13073469
M. Wt: 201.22 g/mol
InChI Key: DUILHHLDMIEQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one is a compound that belongs to the class of 1,2,4-triazole derivativesThe presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable scaffold in drug design and development .

Preparation Methods

The synthesis of 1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one typically involves the reaction of 2-bromoacetophenone with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, along with catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis. This inhibition leads to reduced estrogen levels, which can help in the treatment of estrogen-dependent cancers . The triazole ring’s ability to form hydrogen bonds with various biological targets enhances its binding affinity and selectivity .

Comparison with Similar Compounds

1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-[2-(1,2,4-triazol-1-yl)phenyl]propan-1-one

InChI

InChI=1S/C11H11N3O/c1-2-11(15)9-5-3-4-6-10(9)14-8-12-7-13-14/h3-8H,2H2,1H3

InChI Key

DUILHHLDMIEQJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1N2C=NC=N2

Origin of Product

United States

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